3-Cycloheptyl-2-methylquinazolin-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-cycloheptyl-2-methylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-12-17-15-11-7-6-10-14(15)16(19)18(12)13-8-4-2-3-5-9-13/h6-7,10-11,13H,2-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEHCCCRIMNWFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Cycloheptyl 2 Methylquinazolin 4 One and Its Quinazolinone Analogues
Conventional Synthetic Routes to 2,3-Disubstituted Quinazolin-4(3H)-onesnih.govresearchgate.net
Traditional methods for synthesizing the quinazolinone core have been established for decades and often serve as the foundation for more modern approaches. These routes are typically reliable and high-yielding, though they may require harsh conditions.
The most common and highly utilized conventional method for synthesizing 2,3-disubstituted quinazolin-4(3H)-ones begins with anthranilic acid. nih.gov This multi-step process is a cornerstone in the synthesis of this class of compounds.
The general sequence involves two key steps:
Acylation and Cyclization: Anthranilic acid is first acylated, typically using an acid anhydride (B1165640) or an acyl chloride. For the synthesis of 2-methyl substituted quinazolinones, acetic anhydride is commonly used. researchgate.nettandfonline.com The resulting N-acylanthranilic acid is then cyclized via dehydration, often by heating, to form a 2-substituted-4H-3,1-benzoxazin-4-one intermediate. nih.govnih.govijprajournal.com For instance, reacting anthranilic acid with hot acetic anhydride yields 2-methyl-4H-3,1-benzoxazin-4-one. researchgate.netijprajournal.com
Amination: The benzoxazinone (B8607429) intermediate is subsequently reacted with a primary amine. The amine attacks the carbonyl group, leading to the opening of the oxazinone ring, followed by cyclization to form the desired N3-substituted quinazolin-4-one. nih.govresearchgate.net
This pathway is summarized in the following reaction scheme: Step 1: Anthranilic acid + Acetic Anhydride → 2-Methyl-4H-3,1-benzoxazin-4-one Step 2: 2-Methyl-4H-3,1-benzoxazin-4-one + Primary Amine (R-NH₂) → 2-Methyl-3-substituted-quinazolin-4(3H)-one
This method's versatility allows for the introduction of a wide variety of substituents at the N3 position by simply changing the primary amine used in the second step.
The introduction of the substituent at the N3 position is a critical step achieved through condensation with an amino-containing compound. To synthesize the target molecule, 3-Cycloheptyl-2-methylquinazolin-4-one , cycloheptylamine (B1194755) would be the required primary amine.
Following the conventional route, 2-methyl-4H-3,1-benzoxazin-4-one is refluxed with the selected amine. researchgate.net For example, the synthesis of the closely related 3-cyclohexyl-2-methylquinazolin-4(3H)-one is achieved by reacting the benzoxazinone intermediate with cyclohexylamine. researchgate.net The reaction mechanism involves the nucleophilic attack of the amine on the benzoxazinone, ring-opening, and subsequent recyclization to yield the final quinazolinone product.
Alternative one-pot procedures have also been developed. One such method involves the three-component reaction (3-MCR) of isatoic anhydride, an amine, and an orthoester under thermal or microwave conditions. rsc.org This approach is compatible with various amines, including cycloalkyl amines, providing a more direct route to 2,3-disubstituted quinazolin-4(3H)-ones. rsc.org Another variation involves the reaction of anthranilamides with orthoamides, which can lead to N3-alkylation during the formation of the quinazolinone ring. nih.govnorthampton.ac.uksunderland.ac.uk
Table 1: Examples of N3-Substituents Introduced via Condensation
| Amine Reactant | Resulting N3-Substituent | Example Product | Reference |
|---|---|---|---|
| Cyclohexylamine | Cyclohexyl | 3-Cyclohexyl-2-substituted-quinazolin-4(3H)-one | researchgate.net |
| Aniline (B41778) | Phenyl | 3-Phenyl-2-propyl-quinazolin-4(3H)-one | nih.gov |
| Benzylamine | Benzyl | 3-Benzyl-2-propyl-quinazolin-4(3H)-one | nih.gov |
| Cycloheptylamine | Cycloheptyl | This compound | Inferred from general methods |
Catalytic Approaches in Quinazolinone Synthesisrsc.org
To overcome the often harsh conditions of conventional methods, catalytic approaches have been developed. These methods offer benefits such as milder reaction conditions, improved efficiency, and the potential for novel synthetic pathways. rsc.org
A wide range of transition metals have been employed to catalyze the synthesis of quinazolinones. Catalysts based on copper (Cu), palladium (Pd), manganese (Mn), and iridium (Ir) have proven effective in various cyclization strategies. rsc.orgnih.govfrontiersin.org
Copper (Cu) Catalysis: Copper catalysts are frequently used due to their low cost and effectiveness. For example, CuI has been used to catalyze the domino synthesis of 2-substituted-4(3H)-quinazolinones from 2-halobenzamides. rsc.org Other copper-catalyzed methods involve the reaction of 2-aminobenzamides with tertiary amines or the tandem annulation of 2-nitrobenzonitriles with alcohols. organic-chemistry.orgresearchgate.net
Palladium (Pd) Catalysis: Palladium-catalyzed carbonylation reactions are another route. A multi-component cascade reaction catalyzed by copper, followed by a palladium-catalyzed carbonylation, can yield quinazolinones from azides, alkynes, and anilines. rsc.org
Manganese (Mn) Catalysis: Earth-abundant and non-toxic manganese has been used in acceptorless dehydrogenative coupling (ADC) reactions. Mn-pincer complexes can catalyze the reaction of 2-aminobenzyl alcohols with nitriles to generate quinazolines. nih.gov
While zinc is less commonly cited specifically for quinazolinone synthesis compared to copper or palladium, Lewis acids, in general, are known to promote the necessary cyclization steps. rsc.org
Acid catalysis provides an alternative to metal-based systems, often using simple and inexpensive catalysts.
Phosphorous Acid-Catalyzed Synthesis: A general and efficient method involves the phosphorous acid-catalyzed cyclocondensation of β-ketoesters with o-aminobenzamides. organic-chemistry.org This reaction proceeds through a selective C-C bond cleavage under metal- and oxidant-free conditions to afford 2-substituted quinazolinones in excellent yields. organic-chemistry.org
Other Acid Catalysts: Other Brønsted acids like p-toluenesulfonic acid (p-TSA) and trifluoroacetic acid (TFA) are also effective. frontiersin.org For instance, p-TSA has been used in the solvent-free, grinding-assisted synthesis of quinazolinone derivatives from anthranilamide and aldehydes, offering a rapid and environmentally friendly option. frontiersin.org Acetic acid has also been used to catalyze the three-component reaction of isatoic anhydride, aryl amines, and cyclic ketones. nih.gov
Table 2: Catalytic Methods in Quinazolinone Synthesis
| Catalyst Type | Specific Catalyst Example | Reaction Type | Reference |
|---|---|---|---|
| Transition Metal | Copper(I) iodide (CuI) | Domino synthesis from 2-halobenzamides | rsc.org |
| Transition Metal | Palladium (Pd) complex | Carbonylation cascade | rsc.org |
| Acid Catalyst | Phosphorous acid (H₃PO₃) | Cyclocondensation of β-ketoesters | organic-chemistry.org |
| Acid Catalyst | p-Toluenesulfonic acid (p-TSA) | Grinding-assisted synthesis from anthranilamide | frontiersin.org |
| Acid Catalyst | Acetic acid-functionalized magnetic silica | Reaction of diaminoglyoxime (B1384161) with anthranilic acid | nih.gov |
Green Chemistry and Sustainable Synthetic Strategiesresearchgate.netdntb.gov.ua
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinazolinones to reduce environmental impact. doaj.org These strategies focus on using less hazardous solvents, recyclable catalysts, and energy-efficient conditions. tandfonline.com
Key green approaches include:
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and increase yields compared to conventional heating. tandfonline.comrsc.org One-pot, two-step microwave-assisted synthesis of 2,3-disubstituted quinazolinones from anthranilic acids has been reported as a highly efficient method. ijprajournal.com
Use of Deep Eutectic Solvents (DES): Deep eutectic solvents, such as a mixture of choline (B1196258) chloride and urea (B33335), have been used as environmentally benign reaction media for the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones. tandfonline.comdoaj.org These solvents are often biodegradable, non-toxic, and inexpensive.
Solvent-Free and Aqueous Conditions: Conducting reactions in water or without any solvent minimizes the use of volatile organic compounds (VOCs). rsc.orgnih.gov An efficient synthesis of quinazolinones has been achieved using an acid-functionalized magnetic silica-based catalyst in water at room temperature. nih.gov
Use of Sustainable Oxidants: Traditional oxidation steps can involve toxic reagents. A more sustainable approach uses hydrogen peroxide (H₂O₂) as a green oxidant in the synthesis of quinazolin-4(3H)-one from 2-aminobenzamide, with water as the only byproduct. acs.org
One-Pot Multicomponent Reactions for Quinazolinone Synthesis
One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules like quinazolinones from simple starting materials in a single synthetic operation. These reactions are advantageous as they reduce the number of purification steps, save time, and minimize chemical waste.
A notable green synthetic protocol for the one-pot synthesis of 2,3-disubstituted quinazolin-4(3H)-ones involves the reaction of isatoic anhydride, an amine, and an orthoester. rsc.org This method can be performed under solvent-free conditions with classical heating or microwave irradiation, offering excellent yields. The versatility of this reaction allows for the use of a wide range of amines, including aryl, heteroaryl, alkyl, and cycloalkyl amines, making it directly applicable to the synthesis of this compound by employing cycloheptyl amine. rsc.org For instance, the reaction of isatoic anhydride, cycloheptyl amine, and triethyl orthoacetate would be expected to yield the target compound. A similar reaction using aniline and triethyl orthoacetate under microwave irradiation at 140°C for 20 minutes yields 2-methyl-3-phenylquinazolin-4(3H)-one in 92% yield. rsc.org
Another efficient one-pot, three-component assembly for synthesizing quinazolin-4(3H)-ones involves the reaction of arenediazonium salts, nitriles, and bifunctional aniline derivatives. acs.org This metal-free approach proceeds under mild conditions and demonstrates good functional group tolerance, leading to the formation of multiple C-N bonds in a single cascade process. acs.org
Furthermore, novel 3,4-dihydro-3-methyl-2(1H)-quinazolinone derivatives have been synthesized via a one-pot multicomponent reflux condensation reaction involving an appropriate amine, formaldehyde, and a quinazolinone precursor in the presence of an acid catalyst. arabjchem.org This highlights the utility of MCRs in generating a library of substituted quinazolinones.
The following table summarizes representative examples of one-pot syntheses of quinazolinone analogs.
| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product | Yield (%) | Reference |
| Isatoic anhydride | Aniline | Triethyl orthoacetate | MW, 140°C, 20 min | 2-Methyl-3-phenylquinazolin-4(3H)-one | 92 | rsc.org |
| Isatoic anhydride | Cyclohexylamine | Triethyl orthoacetate | MW, 140°C, 20 min | 3-Cyclohexyl-2-methylquinazolin-4(3H)-one | 94 | rsc.org |
| Isatoic anhydride | Benzylamine | Triethyl orthoacetate | MW, 140°C, 20 min | 3-Benzyl-2-methylquinazolin-4(3H)-one | 95 | rsc.org |
| 2-Aminobenzamide | Styrene | DTBP, p-TsOH | Toluene, 110°C, 12 h | 2-Phenylquinazolin-4(3H)-one | 85 | |
| Anthranilic acid | Aniline | Trimethyl orthoformate | MW, 120°C, 30 min | 3-Phenylquinazolin-4(3H)-one | 48 |
Catalyst-Free Methodologies
The development of catalyst-free synthetic methods is a significant goal in green chemistry, as it eliminates the need for often toxic and expensive catalysts. Several catalyst-free approaches for the synthesis of quinazolinones have been reported.
A straightforward and environmentally benign method for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones is the one-pot, three-component reaction of isatoic anhydride, an amine, and an orthoester under solvent-free and catalyst-free conditions. rsc.org Heating the mixture at 120°C for 5 hours or using microwave irradiation at 140°C for 20-30 minutes provides the desired products in excellent yields. rsc.org This methodology is compatible with cycloalkyl amines, suggesting a direct route to this compound. rsc.org
Another catalyst-free approach involves the thermolysis of N-ethoxycarbonyl-N'-(hetero)arylguanidines in water at 130°C, which leads to a fully regioselective cyclization to form quinazolin-4-ones.
An alternative catalyst-free, one-pot, three-component synthesis of substituted 4-styrylquinazolines has been developed from 2'-aminochalcones, trimethyl orthoformate, and ammonium (B1175870) acetate (B1210297) under aerobic conditions. nih.gov This method provides a direct pathway to C4-substituted quinazolines without the need for a catalyst.
The following table presents examples of catalyst-free synthesis of quinazolinone derivatives.
| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product | Yield (%) | Reference |
| Isatoic anhydride | Aniline | Triethyl orthoacetate | 120°C, 5 h | 2-Methyl-3-phenylquinazolin-4(3H)-one | 90 | rsc.org |
| Isatoic anhydride | Cyclohexylamine | Triethyl orthoacetate | 120°C, 5 h | 3-Cyclohexyl-2-methylquinazolin-4(3H)-one | 92 | rsc.org |
| 2'-Aminochalcone | Trimethyl orthoformate | Ammonium acetate | Reflux | 4-Styrylquinazoline | High | nih.gov |
Regioselective Functionalization and Derivatization Strategies
The functionalization and derivatization of the quinazolinone core are crucial for modifying its properties and for the synthesis of diverse analogs. Regioselective methods allow for the precise introduction of substituents at specific positions of the heterocyclic ring.
A modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones has been developed, which relies on the regioselective N-alkylation of a 2-chloro-4(3H)-quinazolinone intermediate. rsc.org Optimization of the alkylation conditions allows for exclusive access to the N3-alkylated isomer. Subsequent amination at the C2-position can be performed to introduce further diversity. rsc.org This strategy could be adapted for the synthesis of derivatives of this compound by first preparing the N3-cycloheptyl intermediate.
The reaction of methyl anthranilates with N-arylcyanamides can be directed to produce either 3-arylquinazolin-4-ones or 2-(N-arylamino)quinazolin-4-ones with high regioselectivity by choosing the appropriate reaction conditions. ntnu.edu.twrsc.org For example, using p-TsOH as a catalyst favors the formation of the 3-substituted isomer, while the use of TMSCl followed by a Dimroth rearrangement leads to the 2-substituted product. ntnu.edu.twrsc.org
Furthermore, the utility of 2-methyl-quinazolin-4(3H)-one as a scaffold for the synthesis of various heterocyclic compounds has been demonstrated. scirp.org The active methylene (B1212753) group at the C2-position and the nitrogen at the N3-position are common sites for derivatization, leading to the formation of fused heterocyclic systems such as quinolino[2,1-b]quinazolines, pyrrolo[2,1-b]quinazolines, and triazolo[4,3-c]quinazolines. scirp.orgresearchgate.net For instance, the Schiff's base formed from the condensation of a hydrazine (B178648) derivative of a quinazolinone can be reacted with thioglycolic acid to furnish a thiazolidinone derivative. scirp.org
The following table provides examples of regioselective derivatization of the quinazolinone ring system.
| Starting Material | Reagent(s) | Position(s) Functionalized | Product Type | Reference |
| 2-Chloro-4(3H)-quinazolinone | Methyl bromoacetate, then Piperidine | N3, C2 | 2-Amino-N3-alkylamido 4-quinazolinone | rsc.org |
| Methyl anthranilate | N-Arylcyanamide, p-TsOH | N3 | 3-Arylquinazolin-4-one | ntnu.edu.tw |
| 2-Methyl-quinazolin-4(3H)-one derivative | Hydrazine, then Aldehyde, then Thioglycolic acid | C2, N3 | Thiazolidinone-fused quinazolinone | scirp.org |
| 2-(3-Butenyl)quinazolin-4(3H)-one | PIFA | C2, N1 (via cyclization) | Pyrrolo[1,2-a]quinazolin-5(1H)-one | researchgate.net |
Pharmacological Profile and Biological Activities of 3 Cycloheptyl 2 Methylquinazolin 4 One and Its Derivatives
Anticancer Activity and Mechanisms of Action
The quinazolinone core is a key feature in several anticancer agents, and its derivatives have demonstrated broad-spectrum cytotoxic effects against various human cancer cell lines. rsc.orgresearchgate.net The anticancer potential of this chemical family stems from its ability to interfere with multiple biological processes essential for tumor growth and survival.
Inhibition of Cellular Proliferation and Growth Pathways
Derivatives of quinazolin-4-one have been shown to be potent inhibitors of cancer cell proliferation. Studies have documented their cytotoxic effects across a wide range of human cancer cell lines, including those from the colon, breast, lung, skin, and central nervous system. rsc.orgmdpi.com For instance, certain 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones exhibit sub-micromolar growth inhibition values. rsc.org
One notable derivative, 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (Compound 39), has shown potent activity with IC₅₀ values below 50 nM against HT29 (colon), U87 (glioblastoma), A2780 (ovarian), H460 (lung), and BE2-C (neuroblastoma) cell lines. rsc.org Similarly, a series of novel 3-(1,3,4-thiadiazol-2-yl)-quinazolin-4-(3H)-ones demonstrated significant cytotoxicity against HeLa (cervical cancer) cells, with some compounds showing IC₅₀ values comparable to the standard drug cisplatin. researchgate.net Another study reported that a 3-methylquniazolinone derivative, compound 4d, exhibited greater antiproliferative activity against A431, A549, MCF-7, and NCI-H1975 tumor cells than the well-known inhibitor Gefitinib. nih.gov
| Compound/Derivative Class | Cancer Cell Line(s) | IC₅₀ / Activity | Source |
| 2-(Naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39) | HT29, U87, A2780, H460, BE2-C | <50 nM | rsc.org |
| 2-Styrylquinazolin-4(3H)-one (51) | Various | Sub-μM | rsc.org |
| Compound V-d (a quinazoline (B50416) derivative) | Ovarian Cancer Cells | ~5 µM | nih.gov |
| Compound 4d (3-methylquniazolinone derivative) | MCF-7 (Breast) | 0.87 µM | nih.gov |
| Compound 4d (3-methylquniazolinone derivative) | A549 (Lung) | 2.55 µM | nih.gov |
| Compound 4d (3-methylquniazolinone derivative) | A431 (Skin) | 3.48 µM | nih.gov |
| Compound 3j (quinazolin-4(3H)-one derivative) | MCF-7 (Breast) | 0.20 µM | nih.gov |
| Compound 3g (quinazolin-4(3H)-one derivative) | A2780 (Ovarian) | 0.14 µM | nih.gov |
| Compound 5d (Thiadiazolyl-quinazolinone) | HeLa (Cervical) | 7.32 µg/mL | researchgate.net |
| Compound 5f (Thiadiazolyl-quinazolinone) | HeLa (Cervical) | 9.43 µg/mL | researchgate.net |
Modulation of Apoptosis and Cell Cycle Regulation
A key mechanism behind the anticancer effect of quinazolinone derivatives is their ability to induce programmed cell death (apoptosis) and disrupt the normal cell division cycle. Many anti-mitotic chemotherapeutic agents trigger apoptosis following cell cycle arrest, a phenomenon known as 'mitotic catastrophe'. nih.gov
Several quinazolinone analogues have been found to induce cell cycle arrest, predominantly in the G2/M phase. rsc.orgresearchgate.net For example, compounds 39 and 64 were shown to cause an accumulation of cells in the G2/M phase, which is indicative of interference with tubulin polymerization. rsc.org This disruption of microtubules, essential components of the mitotic spindle, prevents cancer cells from completing mitosis and ultimately leads to their death. rsc.orgmdpi.com Further studies have confirmed that these compounds can trigger apoptosis through both caspase-dependent and caspase-independent pathways. nih.gov The induction of apoptosis is often confirmed by assays showing an increase in Annexin V-positive cells. nih.govwaocp.org
Some derivatives, such as 3a and 3f, have been demonstrated to induce apoptosis in colon cancer cells by modulating apoptosis-regulating proteins like Bax and Bcl-2 and activating initiator caspases-8 and -9 as well as executioner caspase-3. mdpi.com This indicates that these compounds can trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. mdpi.com
Targeting Receptor Tyrosine Kinases (e.g., EGFR) and Signaling Pathways (e.g., PI3K)
The quinazoline skeleton is a cornerstone of several clinically approved receptor tyrosine kinase (RTK) inhibitors. nih.gov Overexpression or mutation of RTKs like the Epidermal Growth Factor Receptor (EGFR) is a common driver in many human cancers, making it a prime therapeutic target. nih.gov Quinazolinone-based drugs such as Gefitinib, Erlotinib, and Lapatinib are potent EGFR inhibitors. nih.gov
Research has shown that novel quinazolinone derivatives can effectively inhibit EGFR tyrosine kinase activity. nih.gov Molecular docking studies reveal that these compounds can bind to the ATP-binding site of the EGFR kinase domain, often forming hydrogen bonds with key amino acid residues, thereby blocking its signaling function. nih.gov
Furthermore, the PI3K (phosphatidylinositol-3-kinase) signaling pathway, which is downstream of EGFR, is another critical pathway in cancer cell survival and proliferation that can be affected. nih.gov Targeting both EGFR and PI3K simultaneously is a promising strategy to overcome drug resistance. nih.gov Some quinazolin-4(3H)-one derivatives have been identified as potent inhibitors of multiple tyrosine kinases, including EGFR, HER2, and VEGFR-2, showcasing their potential as broad-spectrum anticancer agents. nih.gov
Interaction with Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS)
The folate metabolic pathway is crucial for the synthesis of nucleotides, the building blocks of DNA and RNA. The enzymes dihydrofolate reductase (DHFR) and thymidylate synthase (TS) are key players in this pathway, and their inhibition leads to the disruption of DNA replication and cell death. nih.govresearchgate.net Consequently, they are well-established targets for anticancer drugs. nih.gov
While many known DHFR and TS inhibitors are folate analogs (classical antifolates) like Methotrexate, non-classical inhibitors with different core structures have also been developed. researchgate.netebi.ac.uk The thieno[2,3-d]pyrimidine (B153573) scaffold, which is structurally related to the quinazoline ring system, has been shown to be highly effective for dual inhibition of both human TS and DHFR. ebi.ac.uk For instance, N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid was identified as a potent dual inhibitor of both enzymes. ebi.ac.uk This suggests that the broader class of quinazolinone-like heterocyclic compounds has the potential to act as antifolates, interfering with nucleotide synthesis in cancer cells.
Anti-Angiogenic Effects
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. dovepress.com The Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are central regulators of angiogenesis. dovepress.com Inhibiting the VEGF/VEGFR-2 signaling pathway is a validated strategy for anti-angiogenic cancer therapy. dovepress.com
The quinazoline scaffold has proven to be a very effective structural motif for developing VEGFR-2 inhibitors. dovepress.com Several quinazoline derivatives, such as Vandetanib and Cediranib, are known multi-target kinase inhibitors that potently block VEGFR-2. dovepress.com Studies on newer quinazolin-4(3H)-ones bearing urea (B33335) functionality have identified compounds with potent VEGFR-2 inhibition, with one derivative (compound 5p) showing an IC₅₀ of 0.117 µM. dovepress.com These compounds effectively suppress the formation of new microvasculature, demonstrating their anti-angiogenic potential. dovepress.comnih.gov
Antimicrobial Efficacy
In addition to their anticancer properties, quinazolinone derivatives have demonstrated considerable efficacy as antimicrobial agents. ijpbs.comresearchgate.net The rise of multidrug-resistant bacteria necessitates the development of novel antibacterial compounds, and quinazolinones represent a promising class. acs.orgnih.gov
Studies have shown that various 2,3-disubstituted quinazolin-4(3H)-ones possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For example, newly synthesized 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones showed considerable activity when evaluated using the agar (B569324) well diffusion method. nih.gov
The antibacterial effect of these compounds can be enhanced through chemical modification or formulation. Conjugating quinazolinone derivatives with silver nanoparticles has been shown to significantly boost their bactericidal activity against strains like Escherichia coli, Streptococcus pyogenes, and Klebsiella pneumoniae. nih.gov The mechanism for some quinazolinone antibacterials involves the inhibition of penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. This mode of action is similar to that of β-lactam antibiotics. acs.org
| Compound/Derivative Class | Target Microbe(s) | Activity/Result | Source |
| 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones | Various bacteria | Considerable antibacterial activity | nih.gov |
| Compound 5 (a quinazolinone derivative) | Bacterial infection | Most active compound in a series | nih.gov |
| QNZ 4 & QNZ 6 (conjugated with AgNPs) | E. coli K1, S. pyogenes, K. pneumoniae | Enhanced antibacterial activity | nih.gov |
| Compound 27 (a quinazolinone) | Methicillin-resistant S. aureus (MRSA) | Potent activity, effective in mouse model | acs.org |
| 2,3-disubstituted-quinazolin-4(3h)-ones (7b & 8c) | M. tuberculosis H37 RV | High anti-tubercular activity | ijpbs.com |
Antibacterial Spectrum and Potency
The quinazolin-4-one nucleus is a foundational component in the development of new antibacterial agents, with research demonstrating activity against a range of both Gram-positive and Gram-negative bacteria. bohrium.comresearchgate.net The substitutions at the 2- and 3-positions of the quinazolinone ring are critical in defining the spectrum and potency of these compounds. dovepress.com
Studies on various 2,3-disubstituted quinazolin-4-one derivatives have shown notable efficacy. For instance, a series of 2-methyl substituted quinazolinones demonstrated significant activity against Gram-positive bacteria such as Staphylococcus albus and Streptococcus pyogenes. dovepress.com In one study, compounds featuring N-phenyl and N,N-dimethyl guanidinyl moieties at the 3-position were particularly effective. dovepress.com Similarly, other research has highlighted that derivatives with a naphthyl radical or an amide group can exhibit pronounced activity against Staphylococcus aureus and Streptococcus pneumoniae. eco-vector.com The antibacterial effect of some quinazolinones is attributed to their ability to inhibit crucial bacterial enzymes involved in DNA synthesis, such as DNA gyrase and topoisomerase IV. eco-vector.com
The activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa has also been reported, though often to a lesser extent than against Gram-positive strains. tandfonline.comresearchgate.net For example, certain 2,3-disubstituted 3H-quinazolin-4-ones showed significant activity against selected bacterial cultures, including P. aeruginosa. tandfonline.com The structural variations, including the nature of the alkyl or aryl groups at positions 2 and 3, directly influence the minimum inhibitory concentration (MIC) values.
Table 1: Antibacterial Activity of Selected Quinazolin-4-one Derivatives
| Compound/Derivative Class | Test Organism(s) | Observed Activity/Potency | Reference(s) |
| 2-methyl-3-(substituted)-quinazolinones | Staphylococcus albus, Streptococcus pyogenes | Significant activity observed for compounds with N-phenyl and N,N-dimethyl guanidinyl groups at the 3-position. | dovepress.com |
| 4-Anilinoquinazolines | Staphylococcus aureus (MRSA) | Potent activity, with some derivatives inhibiting cell wall biosynthesis. | acs.org |
| Quinazolin-4(3H)-one with naphthyl radical | Staphylococcus aureus, Streptococcus pneumoniae | Pronounced antimicrobial activity noted. | eco-vector.com |
| 2,3-disubstituted 3H-quinazolin-4-ones | P. aeruginosa, S. aureus | Significant activity against selected bacterial cultures. | tandfonline.com |
Antifungal Properties
The quinazolin-4-one scaffold has been a fruitful source for the discovery of novel antifungal agents. nih.govnih.gov The introduction of different heterocyclic moieties and substituents at the 2- and 3-positions of the quinazolinone ring can modulate antifungal activity against various pathogenic fungi, including species like Candida albicans and Aspergillus niger. researchgate.netresearchgate.net
Research has shown that 2-methyl-quinazolin-4(3H)-one derivatives possess significant antifungal potential. researchgate.netscispace.com In one study, a series of Schiff bases derived from 3-amino-2-methyl quinazolin-4(3H)-one were synthesized and evaluated. The compound 3-(4-hydroxy-3-methoxy benzylideneamino)-2-methyl quinazolin-4(3H)-one emerged with the highest antifungal activity against the tested strains. researchgate.net Another study on 3-aryl-2-[(5-nitro-2-furfuryl)vinyl]quinazolin-4-ones found that the derivative with a phenyl group at the 3-position exhibited antifungal activity comparable to the standard drug Fluconazole against C. albicans. scispace.com
The structural features, such as the presence of specific aryl groups or vinyl linkages, play a crucial role in determining the efficacy of these compounds. scispace.commdpi.com Some derivatives have demonstrated potent inhibition of fungal growth, making them promising candidates for further development as antifungal therapeutics. researchgate.netmdpi.com
Table 2: Antifungal Activity of Selected Quinazolin-4-one Derivatives
| Compound/Derivative Class | Test Organism(s) | Observed Activity/Potency | Reference(s) |
| 3-(4-hydroxy-3-methoxy benzylideneamino)-2-methyl quinazolin-4(3H)-one | Candida albicans, Aspergillus niger | Exhibited the highest antifungal activity in the tested series. | researchgate.net |
| 3-Aryl-2-[(5-nitro-2-furfuryl)vinyl]quinazolin-4-ones | Candida albicans | Activity of the 3-phenyl derivative was comparable to Fluconazole. | scispace.com |
| 2,3-disubstituted 3H-quinazolin-4-ones | Candida albicans, Aspergillus flavus, Microsporum canis | Good to moderate antifungal activities observed. | tandfonline.com |
| Quinazolinone Metal Chelates | Candida albicans, Aspergillus niger | Metal chelates of quinazolinone ligands showed varied antifungal activity, with the Cu(II) chelate being most potent. | researchgate.net |
Antitubercular Activity
The emergence of multidrug-resistant tuberculosis has spurred the search for new therapeutic agents, and quinazolinone derivatives have been identified as a promising class of compounds with activity against Mycobacterium tuberculosis. researchgate.netrsc.orgnih.govnih.gov
Several studies have synthesized and evaluated 2,3-disubstituted quinazolin-4-ones for their antitubercular potential. dovepress.comrsc.org It has been found that the introduction of amido, thioamido, or N,N-dimethyl guanidinyl groups at the 3-position of the quinazolinone ring can significantly enhance antitubercular activity. dovepress.com For example, certain 2-methyl quinazolinone derivatives bearing these functional groups at the 3-position showed MIC values as low as 6.25 µg/mL against M. tuberculosis. dovepress.com In another study, two compounds from a series of 2,3-disubstituted quinazolin-4(1H)-ones exhibited potent anti-TB activity with MIC values of 2.15 and 0.75 μM, respectively. rsc.org
The structural modifications on the quinazoline core are pivotal. For instance, research on 4-thioquinazolines, where the oxygen at position 4 is replaced by sulfur, showed that 4-(S-Butylthio)quinazoline was more active than the standard drug isoniazid (B1672263) against certain atypical mycobacterial strains. researchgate.netnih.gov
Molecular Targets in Microbial Pathogens
The antimicrobial activity of quinazolin-4-one derivatives is attributed to their interaction with specific molecular targets within pathogens, leading to the disruption of essential cellular processes.
One of the key mechanisms for antibacterial action involves the inhibition of penicillin-binding proteins (PBPs). eco-vector.comacs.org PBPs are bacterial enzymes crucial for the synthesis of the peptidoglycan cell wall. Certain 4(3H)-quinazolinones have been shown to bind to an allosteric site on PBP2a in methicillin-resistant Staphylococcus aureus (MRSA), inhibiting its function and restoring the susceptibility of MRSA to β-lactam antibiotics. eco-vector.comacs.org This non-β-lactam inhibition of PBPs represents a significant therapeutic strategy. acs.org
In the context of antitubercular activity, a primary target identified for quinazolinone derivatives is the enoyl-acyl carrier protein (ACP) reductase, known as InhA. dovepress.comrsc.org InhA is a vital enzyme in the mycobacterial fatty acid synthesis (FAS-II) pathway, which is essential for the production of mycolic acids, the main component of the mycobacterial cell wall. Molecular docking studies have shown that quinazolinone compounds can fit into the binding site of InhA, suggesting that their inhibitory action on this enzyme contributes to their antitubercular effect. dovepress.comrsc.org
Furthermore, some quinazoline derivatives act as dihydrofolate reductase (DHFR) inhibitors. nih.gov DHFR is a key enzyme in the folic acid synthesis pathway, which is necessary for the production of nucleotides and certain amino acids. By inhibiting this enzyme, these compounds disrupt DNA synthesis and repair, leading to bactericidal effects against pathogens like Acinetobacter baumannii. nih.gov
Anti-inflammatory and Analgesic Potential
Quinazolin-4-one derivatives are well-documented for their significant anti-inflammatory and analgesic properties, positioning them as valuable scaffolds in the search for new non-steroidal anti-inflammatory drugs (NSAIDs). dntb.gov.uamdpi.comresearchgate.netencyclopedia.pub Numerous studies have demonstrated that modifications at the 2- and 3-positions of the quinazolinone ring can yield compounds with potency comparable or even superior to established drugs like diclofenac (B195802), indomethacin, and ibuprofen (B1674241). nih.govjneonatalsurg.comnih.govnih.gov
Modulation of Inflammatory Pathways
The primary mechanism underlying the anti-inflammatory activity of many quinazolin-4-one derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. researchgate.netnih.govnih.gov The COX-2 enzyme is induced at sites of inflammation and catalyzes the production of prostaglandins (B1171923) (PGs), which are key mediators of inflammation, pain, and fever. nih.gov
Several series of 2,3-disubstituted quinazolin-4-ones have been designed as selective COX-2 inhibitors. nih.govnih.gov Selective inhibition of COX-2 over COX-1 is a desirable trait as it is associated with a reduced risk of gastrointestinal side effects commonly seen with non-selective NSAIDs. Studies have identified quinazolinone derivatives with strong COX-2 inhibitory activity (IC50 values in the sub-micromolar range) and high selectivity indices, comparable to the selective COX-2 inhibitor celecoxib. nih.govnih.gov In addition to COX inhibition, some quinazolinone derivatives have been shown to suppress the production of other inflammatory mediators, such as nitric oxide (NO), in macrophage cells, further contributing to their anti-inflammatory profile. nih.gov The anti-inflammatory effect is often evaluated in vivo using models like carrageenan-induced paw edema in rats, where active compounds significantly reduce swelling. jneonatalsurg.comfabad.org.tr
Analgesic Mechanisms
The analgesic (pain-relieving) effects of quinazolin-4-one derivatives are closely linked to their anti-inflammatory actions. jneonatalsurg.comnih.gov By inhibiting the COX-2 enzyme and reducing the synthesis of prostaglandins, these compounds decrease the sensitization of peripheral nociceptors (pain receptors) to inflammatory mediators like bradykinin (B550075) and histamine. This mechanism accounts for their peripheral analgesic activity, which is often assessed using the acetic acid-induced writhing test in mice. jneonatalsurg.comnih.gov A significant reduction in the number of writhes indicates effective peripheral analgesia. jneonatalsurg.com
In addition to peripheral mechanisms, some quinazolinone derivatives may exert central analgesic effects. jneonatalsurg.com This can be evaluated using methods like the hot plate test, where an increase in pain latency suggests an action on the central nervous system. jneonatalsurg.com While the primary analgesic mechanism for this class of compounds is believed to be the inhibition of prostaglandin (B15479496) synthesis, modulation of other central pain pathways cannot be excluded for certain derivatives. Studies have consistently shown that derivatives with potent anti-inflammatory activity also exhibit strong analgesic effects, often in a dose-dependent manner. researchgate.netnih.govnih.gov
Table 3: Anti-inflammatory and Analgesic Activity of Selected Quinazolin-4-one Derivatives
| Compound/Derivative Class | Activity Type | In Vivo/In Vitro Model | Key Findings | Reference(s) |
| 2-mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinones | Anti-inflammatory, Analgesic, COX-2 Inhibition | Carrageenan-induced paw edema (rat), Acetic acid writhing (mouse), COX-1/2 enzyme assay | Potent anti-inflammatory and analgesic properties; some compounds showed strong and selective COX-2 inhibition comparable to celecoxib. | nih.gov |
| Quinazolinones conjugated with ibuprofen or indole (B1671886) acetamide | Anti-inflammatory, Analgesic, COX-2 Inhibition | Carrageenan-induced paw edema (rat), Acetic acid writhing (mouse), NO inhibition assay | Superior COX-2 selectivity; improved analgesic activity, with some compounds completely abolishing the pain response. | nih.gov |
| 6,8-dibromo-2-methyl-3-(4′-morpholino-phenyl)-4(3H)-one | Anti-inflammatory, Analgesic | Not specified | Exhibited the highest analgesic and anti-inflammatory activity in the tested series. | researchgate.net |
| 3-methyl-4(3H)quinazolinone derivatives | Anti-inflammatory, Analgesic | Carrageenan-induced hind paw edema (mouse), Acetic acid writhing (mouse) | All tested compounds showed statistically significant anti-inflammatory and analgesic effects. | nih.gov |
Antiviral Activity
Quinazolinone derivatives have emerged as a promising class of antiviral agents, with research demonstrating their efficacy against a variety of DNA and RNA viruses. nih.govnih.gov The structural similarity of the quinazolinone nucleus to purines is thought to contribute to their ability to interfere with viral replication processes, such as by inhibiting viral DNA polymerase. nih.gov
Broad-Spectrum Antiviral Applications (e.g., anti-influenza, anti-HIV)
Research into quinazolinone-based compounds has revealed their potential as broad-spectrum antiviral agents. Studies have shown that specific derivatives exhibit inhibitory activity against a range of viruses, including influenza A virus, Human Immunodeficiency Virus (HIV), and others.
One study identified 2-methylquinazolin-4(3H)-one as a significant bioactive component with anti-influenza A virus activity. This compound was shown to ameliorate acute lung injury and inflammation in influenza A virus-infected mice, suggesting its potential as a therapeutic agent for viral pneumonia. nih.gov Another investigation into novel 3-sulphonamido-quinazolin-4(3H)-one derivatives found that certain compounds were active against various influenza strains, including H5N1, as well as Venezuelan equine encephalitis and Tacaribe viruses. nih.gov
Furthermore, a series of 2,3,6-trisubstituted quinazolinone compounds were identified as novel inhibitors of Zika virus (ZIKV) and Dengue virus (DENV) replication. nih.gov Some of these derivatives displayed potent, broad-spectrum activity against both ZIKV and DENV with significant efficacy and low cytotoxicity. nih.gov The development of non-nucleoside small molecules based on the quinazolinone nucleus has also led to candidates with broad-spectrum antiviral activity against adenovirus, HSV-1, coxsackievirus, and SARS-CoV-2. researchgate.net
Interactive Data Table: Antiviral Activity of Representative Quinazolinone Derivatives
| Compound | Virus | Assay | Activity (IC50/EC50) | Source |
|---|---|---|---|---|
| 2-Methylquinazolin-4(3H)-one | Influenza A (H1N1) | In vitro | IC50: 23.8 µg/mL | nih.gov |
| 4-(6-bromo-4-oxo-2-phenylquinazolin-3(4H)-yl)benzenesulphonamide | Avian Influenza (H5N1) | Cell culture | EC50: 3 µg/mL | nih.gov |
| 4-(6-bromo-4-oxo-2-phenylquinazolin-3(4H)-yl)benzenesulphonamide | Venezuelan Equine Encephalitis Virus | Cell culture | Moderately active | nih.gov |
| 4-(6-bromo-4-oxo-2-phenylquinazolin-3(4H)-yl)benzenesulphonamide | Tacaribe Virus | Cell culture | Moderately active | nih.gov |
| A trisubstituted quinazolinone (Compound 27) | Zika Virus (ZIKV) | U87 cells | EC50: 100 nM | nih.gov |
| A trisubstituted quinazolinone (Compound 27) | Dengue Virus (DENV) | - | Potent activity | nih.gov |
| A quinazolinone derivative (8d) | SARS-CoV-2 | - | IC50: 0.948 µg/mL | researchgate.net |
| A quinazolinone derivative (8d) | Adenovirus | - | IC50: 12.77 µg/mL | researchgate.net |
Central Nervous System (CNS) Activities
The quinazolinone scaffold is a well-established pharmacophore for CNS-active compounds, with a history that includes the sedative-hypnotic agent methaqualone. mdpi.commdpi.com The substituents at positions 2 and 3 of the quinazolinone ring are critical for modulating CNS activities, including anticonvulsant and antipsychotic-like effects. mdpi.com
Anticonvulsant Effects
Numerous studies have highlighted the anticonvulsant potential of quinazolinone derivatives. The structural features at the 2 and 3-positions significantly influence the potency and efficacy of these compounds in various seizure models.
For instance, a series of 2,3-disubstituted quinazolin-4(3H)-ones were synthesized and evaluated for their anticonvulsant activity, with some compounds showing promising results in the pentylenetetrazole (PTZ)-induced seizure model in mice. mdpi.com The mechanism of action for some of these derivatives is suggested to be through positive allosteric modulation of the GABA-A receptor. svkm-iop.ac.in Other research on 2-substituted 3-aryl-4(3H)-quinazolinones identified compounds with good protection against maximal electroshock (MES)- and subcutaneous pentylenetetrazole (scMet)-induced seizures. nih.gov The nature of the substituent at the 3-position, such as a butyl group, has been shown to play a significant role in the anticonvulsant activity and the prevention of seizure spread. researchgate.net
Interactive Data Table: Anticonvulsant Activity of Representative Quinazolinone Derivatives
| Compound Series | Key Structural Feature | Seizure Model | Notable Finding | Source |
|---|---|---|---|---|
| 2,3-disubstituted quinazolin-4(3H)-ones | Varied substituents at positions 2 and 3 | Pentylenetetrazole (PTZ)-induced seizures | Potential anticonvulsant activity, particularly for the "b" series. | mdpi.com |
| 2-[2-oxo-2-(4-pyridyl)ethyl]-3-aryl-4(3H)-quinazolinones | Single ortho substituent on the 3-aryl group | Maximal Electroshock (MES) and scMet-induced seizures | Good protection against seizures with relatively low neurotoxicity. | nih.gov |
| Quinazoline analogues | Butyl substitution at position 3 | scPTZ screen | Significant role in anticonvulsant activity and preventing seizure spread. | researchgate.net |
Modulation of Neurotransmitter Receptors (e.g., mGlu7)
Recent research has explored the role of quinazolinone derivatives as modulators of metabotropic glutamate (B1630785) receptors (mGluRs), particularly the mGlu7 receptor, which is implicated in various CNS disorders. nih.gov Negative allosteric modulators (NAMs) of the mGlu7 receptor are of interest for their potential therapeutic applications. researchgate.net
A study focused on the design and synthesis of new quinazolin-4-one derivatives identified a compound, 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one (ALX-171), as a selective mGlu7 NAM with an IC50 of 6.14 µM. nih.govresearchgate.net This compound was found to be selective over other group III mGlu receptors and demonstrated favorable pharmacokinetic properties. researchgate.net The modulation of the mGlu7 receptor by such compounds is thought to facilitate the release of GABA, a primary inhibitory neurotransmitter in the brain. researchgate.net
Antipsychotic-Like Properties
Following the glutamatergic theory of schizophrenia, quinazolinone derivatives that act as mGlu7 NAMs have been investigated for their antipsychotic-like properties. researchgate.netresearchgate.net
The compound ALX-171, a 2,6-disubstituted 3-methylquinazolin-4(3H)-one derivative, was tested in animal models of antipsychotic-like activity. nih.govresearchgate.net It was found to reverse DOI-induced head twitches and MK-801-induced disruptions of social interactions and cognition. researchgate.net These findings suggest that quinazolin-4-one derivatives hold promise for the development of novel treatments for schizophrenia. researchgate.netresearchgate.net Other studies have also reported the antipsychotic potential of quinazoline derivatives, highlighting their diverse pharmacological activities. nih.gov
Other Emerging Biological Activities
Beyond their well-documented antiviral and CNS activities, quinazolinone derivatives have been shown to possess a range of other biological effects, indicating their versatility as a scaffold in drug discovery. These emerging activities include antibacterial, anti-inflammatory, and anticancer properties. nih.govnih.gov
For example, certain 3-aryl-6,7-dimethoxyquinazolin-4(3H)-one derivatives, when conjugated with silver nanoparticles, have demonstrated enhanced antibacterial activity against multi-drug resistant bacteria. The quinazolinone nucleus has also been incorporated into hybrid molecules to create compounds with diverse pharmacological profiles, including urease and COX enzyme inhibition. nih.gov Furthermore, various quinazolinone derivatives have been evaluated for their anticancer activity against different cell lines, with some showing potent inhibitory effects. nih.gov The wide spectrum of biological activities associated with the quinazolinone scaffold underscores its importance in the ongoing search for new therapeutic agents. nih.gov
Antihypertensive and Diuretic Effects
Quinazoline derivatives are well-established for their antihypertensive properties. japsonline.comjapsonline.com Many commercially available antihypertensive drugs, such as Prazosin, Doxazosin, and Terazosin, feature the quinazoline moiety. researchgate.net Research has shown that their mechanism of action often involves the blockade of α1-adrenergic receptors, which leads to the dilation of both resistance and capacitance blood vessels. japsonline.comnih.gov This action results in favorable hemodynamic effects, typically without the reflex tachycardia seen with other vasodilators. japsonline.com
Studies on novel synthesized quinazolin-4(3H)-one derivatives have identified several compounds with significant hypotensive effects. In one study, out of eighteen new derivatives, seven compounds (specifically 2a, 2c, 4a, 4d, 5d, 6a & 6b) demonstrated a notable ability to lower blood pressure and induce bradycardia (a slower heart rate) in vivo. researchgate.netnih.govresearchgate.net These compounds exhibited greater activity than the reference drug Prazosin. researchgate.netnih.gov Further investigations highlighted compounds 4a and 4e as being particularly effective α1-adrenergic receptor blockers. japsonline.comjapsonline.com The 2,3-dihydroquinazolin-4(1H)-ones (2,3-DHQs) are another class of derivatives that have been reported to possess diuretic properties. nih.gov
Table 1: Antihypertensive Activity of Selected Quinazolin-4(3H)-one Derivatives
| Compound ID | Observation | Reference Drug | Activity Compared to Reference |
| 2a, 2c, 4a, 4d, 5d, 6a, 6b | Showed hypotensive effect and produced bradycardia. | Prazosin | Better activity |
| 4a, 4e | Showed α1-adrenergic receptor blocking activity. | Prazosin | Better activity |
Antileishmanial and Antimalarial Applications
The quinazolinone scaffold is a promising foundation for developing new treatments for parasitic diseases like leishmaniasis and malaria, which are major global health concerns. nih.govresearchgate.net
For antileishmanial applications, several quinazolin-4(3H)-one derivatives have shown remarkable potency. In one study, all tested 3-aryl-2-(substitutedstyryl)-4(3H)-quinazolinones displayed significant antileishmanial activity against Leishmania donovani strains, with IC50 values ranging from 0.0128 to 3.1085 μg/ml, comparing favorably to the standard drug miltefosine (B1683995) (IC50 = 3.1911 μg/ml). researchgate.net The compound (E)-2-(4-chlorostyryl)-3-p-tolyl-4(3H)-quinazolinone (compound 7) was exceptionally active, proving to be approximately 250 times more potent than miltefosine and 4 times more active than amphotericin B deoxycholate. researchgate.net Another derivative, (E)-2-(4-nitrostyryl)-3-phenylquinazolin-4(3H)-one (compound 6), also showed promising results, being twice as active as amphotericin B deoxycholate and 150 times more active than miltefosine. nih.govresearchgate.net Furthermore, research into 2,3-dihydroquinazolin-4(1H)-one derivatives identified compound 3b as a potent antileishmanial candidate with an IC50 of 0.05 µg/mL. mdpi.com
In the fight against malaria, quinazolinone derivatives have also emerged as important leads. Febrifugine, a natural alkaloid containing the quinazolinone ring, is known for its activity against Plasmodium falciparum. nih.govnih.gov Inspired by this, researchers have synthesized new analogues. A study on 3-aryl-2-styryl substituted-4(3H)-quinazolinones found that compounds 8 and 10 exhibited strong antimalarial activity, with parasite suppression rates of 70.01% and 74.18%, respectively, against Plasmodium berghei. nih.govresearchgate.net Another investigation into quinazolinone-2-carboxamide derivatives led to the identification of compound 19f, a potent inhibitor that was 95-fold more active than the initial hit compound and effective against resistant malaria strains. acs.org Additionally, 2-aryl-2,3-dihydroquinazolin-4-ones have been identified as a novel class of insecticides with larvicidal activity against the malaria vector Anopheles arabiensis. nih.gov
Table 2: Antiprotozoal Activity of Selected Quinazolin-4-one Derivatives
| Compound/Derivative Class | Target Organism | Activity Metric | Result |
| (E)-2-(4-chlorostyryl)-3-p-tolyl-4(3H)-quinazolinone (7) | Leishmania donovani | IC50 | 0.0128 µg/ml researchgate.net |
| (E)-2-(4-nitrostyryl)-3-phenylquinazolin-4(3H)-one (6) | Leishmania donovani | IC50 | 0.0212 µg/mL nih.govresearchgate.net |
| 2,3-dihydroquinazolin-4(1H)-one derivative (3b) | Leishmania sp. | IC50 | 0.05 µg/mL mdpi.com |
| Compound 8 | Plasmodium berghei | Percent Suppression | 70.01% nih.govresearchgate.net |
| Compound 10 | Plasmodium berghei | Percent Suppression | 74.18% nih.govresearchgate.net |
| Quinazolinone-2-carboxamide derivative (19f) | Plasmodium falciparum | Potency | 95-fold more potent than hit compound acs.org |
Antioxidant Activity
Derivatives of quinazolin-4(3H)-one have been investigated for their antioxidant properties, which are crucial for combating oxidative stress implicated in numerous diseases. mdpi.com The antioxidant capacity is highly dependent on the molecular structure, particularly the nature and position of substituents. nih.govmdpi.com
Research has shown that for a 2-phenylquinazolin-4(3H)-one to exhibit antioxidant activity, the presence of at least one hydroxyl (-OH) group on the phenyl ring is often required. nih.govmdpi.comnih.gov The potency is significantly enhanced with dihydroxy substitutions, especially when the hydroxyl groups are in the ortho or para positions relative to each other. nih.govmdpi.com For example, the dihydroxy-substituted quinazolinones 21e, 21g, and 21h were found to have the most potent radical scavenging activity, with EC50 values of 7.5, 7.4, and 7.2 μM, respectively. nih.gov Specifically, 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one (21e) was identified as a powerful antioxidant. nih.govmdpi.comnih.gov The addition of a third phenolic group, creating pyrogallol (B1678534) derivatives, was also shown to deeply influence and increase the antioxidant activity. nih.gov In a different study, Schiff base derivatives of 3-amino-2-methylquinazolin-4(3H)-one (compounds 5 and 6) demonstrated excellent scavenging capacity against DPPH and nitric oxide radicals, with activity higher than the common antioxidant ascorbic acid. orientjchem.org
Table 3: Antioxidant Activity of Selected Quinazolin-4-one Derivatives
| Compound/Derivative | Assay/Target | Activity Metric | Result |
| 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one (21e) | DPPH Radical Scavenging | EC50 | 7.5 µM nih.gov |
| 2-(3,4-dihydroxyphenyl)quinazolin-4(3H)-one (21g) | DPPH Radical Scavenging | EC50 | 7.4 µM nih.gov |
| 2-(2,5-dihydroxyphenyl)quinazolin-4(3H)-one (21h) | DPPH Radical Scavenging | EC50 | 7.2 µM nih.gov |
| 3-((4-hydroxybenzylidene)amino)-2-methylquinazolin-4(3H)-one (4) | DPPH & Nitric Oxide Scavenging | Activity | Encouraging results comparable to ascorbic acid orientjchem.org |
| 2-methyl-3-(pyrrolidin-2-ylideneamino)quinazolin-4(3H)-one (5) | DPPH & Nitric Oxide Scavenging | Activity | Excellent scavenging capacity, higher than ascorbic acid orientjchem.org |
Insecticidal Properties
Certain quinazolinone derivatives have been developed as potent insecticidal agents. This activity is often linked to their ability to interfere with vital physiological processes in insects. A series of compounds based on the 2,3-dihydroquinazolin-4(1H)-one structure were designed to target insect calcium channels. nih.govscilit.com
In tests against the oriental armyworm (Mythimna separata), most of these compounds showed moderate to high insecticidal activity. nih.gov Notably, compounds 5a and 5k demonstrated 80% larvicidal activity at a concentration of just 5 mg/L. nih.gov The mechanism for these novel compounds appears to be different from that of existing anthranilic diamide (B1670390) insecticides like chlorantraniliprole. nih.gov Other research has focused on synthesizing hybrid molecules combining the quinazolinone and 1,2,4-triazole (B32235) moieties. A study of 3-[4(3H)-quinazolinone-2-(yl)thiomethyl]-1,2,4-triazole-5-thiols found that four of the synthesized compounds exhibited insecticidal activity against the adult blow fly (Chrysomyia albiceps) that was equivalent to the commercial insecticide malathion (B1675926). researchgate.netresearchgate.net
Table 4: Insecticidal Activity of Selected Quinazolinone Derivatives
| Derivative Class | Target Pest | Activity Level |
| 2,3-dihydroquinazolin-4(1H)-one (Compounds 5a, 5k) | Oriental Armyworm (Mythimna separata) | 80% larvicidal activity at 5 mg/L nih.gov |
| 3-[4(3H)-quinazolinone-2-(yl)thiomethyl]-1,2,4-triazole-5-thiols (4 compounds) | Adult Blow Fly (Chrysomyia albiceps) | Equivalent to malathion researchgate.netresearchgate.net |
| 2-aryl-2,3-dihydroquinazolin-4-ones | Malaria Vector (Anopheles arabiensis) | Identified as a novel class of insecticides nih.gov |
Structure Activity Relationship Sar Studies for Quinazolinone Pharmacophores
Impact of Substituents at the N3-Position on Biological Activity
The N3-position of the quinazolin-4-one core is a frequent site for substitution, and the nature of the group at this position is a key determinant of the molecule's interaction with biological targets. nih.govnih.gov Both the size and electronic properties of the N3-substituent can modulate activity across a range of therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. nih.govresearchgate.net
Influence of Alicyclic Rings, such as Cycloheptyl, and other aliphatic rings
The introduction of non-aromatic, bulky aliphatic or alicyclic rings at the N3-position has been shown to be a viable strategy for enhancing biological activity. While direct studies on the N3-cycloheptyl group are not extensively detailed, research on analogous structures provides valuable SAR data. For instance, compounds bearing a cyclohexyl ring at this position have demonstrated significant biological effects. In studies on anti-inflammatory agents, a cyclohexyl group at the R3 position (equivalent to N3) contributed to a greater than 80% reduction in COX-2 gene expression. nih.gov Similarly, in the development of antibacterials, the replacement of an aromatic ring with a cyclohexyl group resulted in an eight-fold decrease in the minimum inhibitory concentration (MIC), indicating improved potency. nih.govresearchgate.net
The synthesis of quinazolinones with N3-aliphatic substituents, including cyclopropyl (B3062369) and cyclohexyl amides, has been shown to be well-tolerated, yielding products in good measure. acs.org These findings suggest that bulky, lipophilic alicyclic groups like cycloheptyl are sterically acceptable at the N3-position and can confer potent biological activity, likely by enhancing binding to hydrophobic pockets in target enzymes or receptors.
| Substituent Type | Specific Example | Influence on Biological Activity |
| Alicyclic Ring | Cyclohexyl | Contributed to >80% inhibition of COX-2 gene expression. nih.gov |
| Alicyclic Ring | Cyclohexyl | Led to an 8-fold improvement in antibacterial activity (MIC). nih.govresearchgate.net |
| Aliphatic Ring | Cyclopropyl | Well-tolerated in synthesis, leading to corresponding quinazolinones. acs.org |
Role of Aromatic and Heteroaromatic Moieties
In contrast to alicyclic groups, the placement of aromatic and heteroaromatic rings at the N3-position is a widely explored and effective strategy for generating potent quinazolinone derivatives. researchgate.netmdpi.com SAR studies frequently indicate that a bulky side chain, such as a phenyl group, at the N3-position is beneficial, particularly for anticancer activity. nih.gov The substitution of the N3-position with various heterocyclic moieties, including five-membered rings like oxadiazoles (B1248032) and thiadiazoles, has also been shown to increase biological activity, notably anticonvulsant properties. nih.gov
Furthermore, the introduction of a substituted aromatic ring at position 3 is considered essential for certain antimicrobial activities. nih.gov In some cases, replacing a phenyl ring at this position with a benzimidazole (B57391) group led to a significant increase in hydrophobic π-interactions with the target receptor, resulting in superior inhibitory activity. rsc.org This highlights the importance of aromatic and heteroaromatic systems in establishing key binding interactions, such as π-π stacking, with biological targets. rsc.orgnih.gov
| Substituent Type | Specific Example | Influence on Biological Activity |
| Aromatic Ring | Phenyl | Generally beneficial for obtaining successful cytotoxic (anticancer) drugs. nih.gov |
| Aromatic Ring | Substituted Phenyl | Considered essential for antimicrobial activities. nih.gov |
| Heteroaromatic Ring | 5-membered heterocycles | Active compounds often contained a 5-membered heterocyclic ring system. nih.gov |
| Heteroaromatic Ring | Benzimidazole | Increased hydrophobic π-interactions, leading to superior DHFR inhibition. rsc.org |
Significance of Substitutions at the C2-Position
The C2-position of the quinazolinone ring is another critical hotspot for structural modification, significantly influencing the compound's pharmacological profile. nih.govbeilstein-journals.orgnih.gov Substituents at this position can range from simple alkyl groups to more complex side chains and heterocyclic systems, each imparting distinct properties to the molecule. researchgate.netmdpi.com
| Substituent Type | Specific Example | Influence on Biological Activity |
| Alkyl Group | Methyl | Considered essential for certain antimicrobial activities. nih.gov |
| Alkyl Group | Methyl | 2-methyl quinazolinone derivatives have shown analgesic and anti-inflammatory activity. acgpubs.orgmdpi.com |
| Alkyl Group | Butyl | Increasing lipophilicity by replacing methyl with butyl at C2 yielded a more active analgesic compound. mdpi.com |
Introduction of Extended Side Chains and Heterocycles
While small alkyl groups are effective, the introduction of more elaborate functionalities at the C2-position can lead to highly potent and selective agents. researchgate.netbeilstein-journals.orgmdpi.com Attaching extended side chains or various heterocyclic rings to C2 has been a successful strategy in drug design. researchgate.netmdpi.commdpi.com For example, analysis of C2-substituted quinazolinones showed that a benzylthio moiety bearing a halogen on its meta position yielded potent and selective inhibitors of MAO-B. researchgate.net In another study, C2-substituted quinazolinone analogues displayed significant affinity for adenosine (B11128) A1 and A2A receptors, suggesting their potential for treating neurodegenerative diseases. nih.gov The incorporation of heterocyclic rings like pyridine (B92270) or pyrazole (B372694) at this position has also been shown to be well-tolerated and can be crucial for activity. nih.govacs.org These more complex substituents can engage in additional binding interactions, such as hydrogen bonds or dipole interactions, leading to enhanced potency and selectivity. acs.org
| Substituent Type | Specific Example | Influence on Biological Activity |
| Extended Side Chain | Benzylthio moiety | Yielded potent and selective MAO-B inhibitors. researchgate.net |
| Heterocycle | Pyrazole | Replacing a benzene (B151609) ring with a pyrazole at this position was well-tolerated. acs.org |
| Heterocycle | Pyridyl ring | Meta and para pyridyl rings at C2 produced promising BCRP inhibitory activity. nih.gov |
| Extended Side Chain | Propyl | Analogues with propyl substitution at C2 were found to be potent anticancer agents. rsc.org |
Modifications on the Benzo Ring (C5-C8) and Their Pharmacological Implications
SAR studies have consistently shown that the introduction of halogen atoms, such as chlorine, bromine, or iodine, at positions C6, C7, or C8 can significantly enhance biological activity. nih.govmdpi.com For example, the presence of a chlorine atom at position 7 has been found to favor anticonvulsant activity. nih.gov Similarly, the substitution of iodine at positions 6 and 8 significantly improved antibacterial activity. nih.gov In the context of anticancer agents, placing a nitro group at the C6 position has been shown to increase activity. nih.gov Furthermore, the presence of electron-donating groups like methoxy (B1213986) on the fused benzo ring can also enhance the free radical scavenging effect of certain quinazolinone derivatives. mdpi.com These findings underscore the importance of the substitution pattern on the benzo ring for optimizing the therapeutic potential of the quinazolinone pharmacophore. nih.govnih.gov
| Position | Substituent | Pharmacological Implication |
| C6, C8 | Halogen (Iodine) | Significantly improved antibacterial activity. nih.gov |
| C7 | Halogen (Chlorine) | Favored anticonvulsant activity. nih.gov |
| C6 | Nitro Group | Increased anticancer activity. nih.gov |
| C6, C7 | Methoxy Groups | Present in many α1-adrenoceptor blockers. nih.gov |
| Fused Benzo Ring | π-electron delocalizing group | Enhanced free radical scavenging effect. mdpi.com |
Conformational Analysis and Stereochemical Considerations in SAR
The cycloheptyl group is a conformationally complex moiety, existing as a dynamic equilibrium of several low-energy forms, predominantly the twist-chair and chair conformations. The specific conformation adopted by the cycloheptyl ring when attached to the N3 position of the quinazolinone will influence the spatial disposition of its substituents and, consequently, its biological activity. The nitrogen atom of the quinazolinone ring to which the cycloheptyl group is attached can also be a stereocenter if the ring system is appropriately substituted, leading to the possibility of different stereoisomers with distinct pharmacological profiles.
While specific experimental or computational studies on the conformational analysis of 3-cycloheptyl-2-methylquinazolin-4-one are not extensively available in the reviewed literature, general principles of conformational analysis of N-cycloalkyl substituted heterocycles can be applied. The barrier to nitrogen inversion and the rotational barrier around the N-C(cycloalkyl) bond will dictate the accessible conformations. rsc.org For instance, studies on N-alkylpiperidines have shown that the preference for axial or equatorial substitution of the alkyl group can significantly impact the compound's properties. rsc.org In the case of a seven-membered ring like cycloheptane, the energy differences between various chair and boat forms are small, leading to a flexible structure. semanticscholar.org This flexibility can be advantageous, allowing the molecule to adapt its conformation to the binding site, but it can also be detrimental if the bioactive conformation is not one of the low-energy forms.
The stereochemical considerations for this scaffold would involve the potential for chirality, not only at the quinazolinone core if asymmetrically substituted but also arising from the attachment of the non-planar cycloheptyl ring. The absolute configuration of these stereocenters can lead to enantiomers or diastereomers with potentially very different biological activities, a common phenomenon in medicinal chemistry.
Molecular Hybridization and Scaffold Diversification Strategies
Molecular hybridization and scaffold diversification are powerful strategies in medicinal chemistry to explore new chemical space and optimize the activity of a lead compound. nih.gov For the quinazolinone pharmacophore, these strategies have been extensively employed to develop derivatives with a wide range of biological activities. nih.gov
Molecular Hybridization involves the combination of two or more pharmacophoric units into a single molecule to produce a new hybrid compound with potentially enhanced or synergistic activity. For the this compound core, hybridization could involve attaching other biologically active moieties to either the cycloheptyl ring or other positions on the quinazolinone scaffold. For example, quinazolinone-based hybrids have been synthesized by linking them to other heterocyclic systems like thiazole, triazole, or pyrazole, resulting in compounds with anticancer, antimicrobial, or anti-inflammatory properties. researchgate.netnih.gov
Scaffold Diversification , also known as scaffold hopping, aims to replace the core structure of a molecule with a different scaffold while retaining similar biological activity. nih.gov This strategy is often used to improve properties like potency, selectivity, or pharmacokinetic profile, or to circumvent existing patents. Starting from a this compound lead, one could replace the quinazolinone core with other bicyclic heteroaromatic systems like quinoline, isoquinoline, or thienopyrimidine. nih.gov The goal is to mimic the spatial arrangement of the key pharmacophoric features of the original molecule.
The substitution at the N3 position of the quinazolinone ring is a common site for diversification. Studies have shown that varying the nature of the substituent at this position, from simple alkyl or aryl groups to more complex heterocyclic moieties, can have a profound impact on the biological activity. mdpi.comorientjchem.orgscispace.comnih.gov Similarly, the C2 position, occupied by a methyl group in the target compound, can be modified to introduce other alkyl, aryl, or functionalized groups to probe the SAR. mdpi.comresearchgate.net
The following table provides examples of how scaffold diversification at the N3 position of the 2-methylquinazolin-4-one core has been explored in the literature to achieve different biological activities.
| Compound Series | N3-Substituent | Observed Biological Activity | Reference |
| 2-Methyl-3-(aryl)-quinazolin-4(3H)-ones | Various substituted aryl groups | Anticancer, Antimicrobial | researchgate.net |
| 3-Alkylquinazolin-4-ones | Various alkyl groups (e.g., propyl, butyl) | Antifungal | mdpi.com |
| 2-Methyl-3-(naphthalen-2-yl)quinazolin-4(3H)-one | Naphthyl | Not specified | orientjchem.orgscispace.com |
| 3,3'-(1,4-phenylene)bis(2-methylquinazolin-4(3H)-one) | Bridged phenylene | Not specified | scispace.com |
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations (e.g., DFT) for Structural Elucidation and Electronic Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the three-dimensional structure and electronic characteristics of a molecule. For 3-Cycloheptyl-2-methylquinazolin-4-one, DFT calculations would be instrumental in determining its optimal geometry, bond lengths, and bond angles. These calculations provide a detailed picture of the molecule's conformation, including the orientation of the cycloheptyl ring relative to the quinazolinone core.
Furthermore, DFT is used to calculate key electronic properties that govern the molecule's reactivity and intermolecular interactions. These properties include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests a higher reactivity. Additionally, the molecular electrostatic potential (MEP) map can be generated to visualize the electron-rich and electron-deficient regions of the molecule, which is crucial for understanding how it might interact with biological targets.
While specific DFT study results for this compound are not present in the reviewed literature, the general approach would involve using a suitable basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation for the molecule, yielding these valuable structural and electronic insights.
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is essential for understanding the potential biological activity of a compound like this compound.
Predicting Binding Affinity and Pose for Biological Targets
Molecular docking simulations would be employed to predict how this compound fits into the binding site of various biological targets. The process involves generating a multitude of possible binding poses and scoring them based on their energetic favorability. The resulting docking score is an estimation of the binding affinity, with lower scores typically indicating a more favorable interaction. These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site. For instance, studies on similar quinazolinone derivatives have explored their interactions with enzymes like cyclooxygenase (COX) and various kinases. However, specific docking studies identifying the binding pose and affinity of this compound with any particular biological target are not documented in the available literature.
Elucidating Mechanisms of Action at the Molecular Level
By analyzing the predicted binding mode from molecular docking, researchers can hypothesize the mechanism of action of this compound at a molecular level. The analysis reveals which specific amino acid residues are crucial for the interaction. For example, if the compound is predicted to form a hydrogen bond with a key catalytic residue, it might act as an inhibitor of that enzyme. This detailed understanding of the ligand-protein interactions is fundamental for explaining the compound's potential biological effects and for guiding further experimental studies. Without specific docking results for this compound, any discussion on its molecular mechanism remains speculative.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Predicting Biological Activity Based on Molecular Descriptors
To build a QSAR model, a dataset of structurally related compounds with known biological activities is required. For a series of quinazolinone analogues, various molecular descriptors would be calculated for each compound. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that correlates these descriptors with the observed biological activity. A robust QSAR model can then be used to predict the activity of new, untested compounds based solely on their calculated descriptors. There are no published QSAR studies that include this compound in their dataset, which is a necessary prerequisite for predicting its biological activity using this method.
Designing Novel Quinazolinone Analogues with Enhanced Potency
A well-validated QSAR model not only predicts activity but also provides valuable insights into the structural features that are important for biological activity. The model can indicate whether increasing or decreasing a particular descriptor value is likely to enhance potency. For example, a QSAR model for a series of quinazolinone derivatives might reveal that increased hydrophobicity in a certain region of the molecule is correlated with higher activity. This information can then be used to rationally design novel analogues of this compound with potentially improved potency. This would involve modifying the structure, for instance, by adding or altering substituents on the quinazolinone or cycloheptyl rings, to optimize the key molecular descriptors identified by the QSAR study. The design and synthesis of such novel analogues would be a subsequent step in the drug discovery pipeline.
Pharmacophore Modeling and Virtual Screening Applications
Computational techniques such as pharmacophore modeling and virtual screening are pivotal in modern drug discovery, enabling the efficient identification and optimization of lead compounds. While specific studies focusing exclusively on this compound are not extensively documented in publicly available research, the broader class of quinazolinone derivatives has been the subject of numerous computational investigations. These studies provide a framework for understanding the potential applications of this compound in these computational workflows. The quinazolinone scaffold is recognized as a privileged structure and an important pharmacophore in medicinal chemistry, known to interact with a wide range of biological targets. researchgate.net
Pharmacophore Modeling of Quinazolinone Derivatives
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For the quinazolinone class of compounds, these models are constructed based on a set of known active molecules.
Research on various quinazolinone derivatives has led to the development of pharmacophore models for different therapeutic targets. For instance, a ligand-based 3D-QSAR pharmacophore model was developed for quinazoline-based acetylcholinesterase (AChE) inhibitors, which are relevant for Alzheimer's disease treatment. nih.gov This model, designated AAAHR_1, includes features such as hydrogen bond acceptors, hydrogen bond donors, and aromatic rings, which are crucial for potent AChE inhibition. nih.gov Similarly, pharmacophore and 3D-QSAR studies on quinazolinone derivatives as anti-inflammatory agents have helped to elucidate the structural requirements for activity against enzymes like cyclooxygenase-2 (COX-2). nih.gov
In the context of anticancer research, pharmacophore models have been generated for quinazoline (B50416) derivatives targeting the epidermal growth factor receptor (EGFR). frontiersin.org These models highlight the importance of the quinazoline core in forming key hydrogen bonds within the receptor's active site. nih.gov The insights from these general quinazolinone studies can be extrapolated to hypothesize a pharmacophore model for this compound, which would likely feature a hydrogen bond acceptor (the carbonyl oxygen at position 4), a hydrogen bond donor (the nitrogen at position 3, if unsubstituted in a general model), and hydrophobic features contributed by the cycloheptyl and methyl groups.
Virtual Screening Applications
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. researchgate.net This method has been successfully applied to libraries of quinazolinone derivatives to discover novel inhibitors for various targets.
One common approach is structure-based virtual screening, which utilizes the three-dimensional structure of the target protein. For example, virtual screening of chemical libraries has been employed to identify novel quinazoline derivatives as inhibitors of Janus kinase 2 (JAK2), a target in cancer therapy. nih.gov In such studies, compounds are docked into the active site of the enzyme, and their binding affinity is scored. This process can filter vast virtual libraries down to a manageable number of promising candidates for synthesis and biological testing. researchgate.net
Ligand-based virtual screening is another approach, which uses a known active molecule or a pharmacophore model as a template to find other compounds with similar properties. The validated pharmacophore model AAAHR_1, for instance, was used as a 3D query to screen the ASINEX database for new potential acetylcholinesterase inhibitors. nih.gov This led to the identification of several promising hits that were then subjected to further computational and experimental evaluation. nih.govstmjournals.in
Given its structure, this compound could be included in virtual screening libraries for various targets. Its 2,3-disubstituted quinazolin-4-one core is a common motif in many biologically active compounds. researchgate.net Depending on the target, the cycloheptyl group at position 3 and the methyl group at position 2 would influence its binding through steric and hydrophobic interactions. For example, in studies of quinazolinone derivatives as MMP-13 inhibitors, contour maps from CoMFA and CoMSIA models indicated that hydrophobic fields significantly influence the activity. nih.gov
Detailed Research Findings from Quinazolinone Analog Studies
Several studies on quinazolinone derivatives have yielded detailed findings that could be relevant for predicting the behavior of this compound in computational models.
A study on 2,3-disubstituted quinazolin phenyl acetic acid derivatives as antimicrobial agents developed a QSAR model indicating that steric and electronic factors, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, have a strong correlation with biological activity. researchgate.netstmjournals.in In another study, novel quinazolinone derivatives were synthesized and evaluated as tyrosinase inhibitors, with molecular docking studies revealing that binding is driven by hydrogen bonding and hydrophobic interactions. nih.gov
For anticancer applications, in silico screening of quinazolinone derivatives against the AKT1 protein, which is hyperactivated in many cancers, showed that the compounds fit well into the active site of the target. nih.gov Similarly, virtual screening has been used to identify quinazoline derivatives as potential inhibitors of dihydrofolate reductase (DHFR).
The table below summarizes representative findings from computational studies on various quinazolinone derivatives, which provide a basis for postulating the potential applications of this compound.
| Target | Computational Method | Key Findings | Reference(s) |
| Acetylcholinesterase (AChE) | 3D-QSAR, Pharmacophore Modeling, Virtual Screening | A validated pharmacophore model (AAAHR_1) was used to screen the ASINEX database, identifying new potential inhibitors. | nih.govresearchgate.net |
| Cyclooxygenase-2 (COX-2) | Pharmacophore Modeling, 3D-QSAR | Elucidated structural insights for anti-inflammatory activity, identifying key features for selective COX-2 inhibition. | nih.gov |
| Janus Kinase 2 (JAK2) | Virtual Screening, Molecular Docking | Identified a novel quinazoline derivative with significant inhibitory activity, demonstrating the utility of virtual screening for lead discovery. | nih.gov |
| Matrix Metalloproteinase-13 (MMP-13) | 3D-QSAR, Molecular Docking, Molecular Dynamics | Contour maps indicated that electrostatic, hydrophobic, and hydrogen-bond acceptor fields primarily influence inhibitor activity. | nih.gov |
| AKT1 (Protein Kinase B) | Molecular Docking, ADMET Prediction | Docking studies supported the in vitro cytotoxic activity of synthesized quinazolinone derivatives against cancer cell lines. | nih.gov |
| Tyrosinase | Molecular Docking | Showed that the binding of a quinazolinone derivative was driven by hydrogen bonding and hydrophobicity. | nih.gov |
These studies collectively underscore the power of pharmacophore modeling and virtual screening in the exploration of the chemical space of quinazolinone derivatives. While direct computational data for this compound is pending, the extensive research on its structural analogs provides a strong foundation for its future investigation as a potentially bioactive molecule.
Conclusion and Future Perspectives in Quinazolinone Research
Current Advances and Challenges in Developing Quinazolinone-Based Therapeutics
The development of quinazolinone-based therapeutics continues to be a dynamic field, driven by the scaffold's proven versatility. ymerdigital.com Recent advances have focused on synthesizing novel derivatives with enhanced potency and selectivity for a range of targets, including protein kinases in cancer and microbial enzymes. mdpi.comnih.gov However, significant challenges remain. For CNS-active compounds, issues such as neurotoxicity and the potential for abuse, as seen with methaqualone, necessitate careful structural optimization to separate therapeutic effects from adverse side effects. nih.govmdpi.com In oncology, the emergence of drug resistance is a major hurdle, prompting the design of new quinazolinones that can overcome these mechanisms. nih.gov
Potential for Multitargeted Drug Design Involving 3-Cycloheptyl-2-methylquinazolin-4-one Scaffolds
The concept of multitargeted drug design, where a single molecule is engineered to interact with multiple biological targets, is a promising strategy for treating complex diseases like cancer. nih.govresearchgate.net The quinazoline (B50416) scaffold is particularly well-suited for this approach. nih.govnih.gov For instance, derivatives have been designed to simultaneously inhibit multiple receptor tyrosine kinases (e.g., EGFR, VEGFR-2), which can lead to a more potent antitumor effect and a reduced likelihood of resistance. nih.govnih.gov A scaffold like this compound, while classically associated with CNS targets, could be re-engineered. By modifying the core and incorporating additional pharmacophores, it is conceivable to design new molecules that retain a primary mode of action while also modulating other relevant pathways, potentially leading to novel therapeutics with synergistic effects.
Integration of Advanced Synthetic and Computational Techniques for Drug Discovery
Modern drug discovery relies heavily on the synergy between advanced synthetic chemistry and computational modeling. researchgate.net The synthesis of quinazolinone libraries has been accelerated by innovative methods such as metal-catalyzed cross-coupling reactions and efficient one-pot procedures. nih.govacs.org Concurrently, computational techniques like Computer-Aided Drug Design (CADD) are indispensable. researchgate.net Methods including Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics simulations allow researchers to predict the biological activities of new quinazolinone derivatives, understand their binding modes at the molecular level, and optimize their structures for improved potency and better ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles before undertaking costly synthesis. researchgate.netnih.gov
Emerging Therapeutic Areas for Quinazolinone Derivatives
While quinazolinones are well-established in anticancer and CNS research, their therapeutic potential is being explored in a growing number of other areas. mdpi.com Research has identified quinazolinone derivatives with significant activity as anti-diabetic agents (e.g., by inhibiting α-glucosidase), antitubercular agents effective against multi-drug resistant strains, and antiparasitic compounds. nih.govresearchgate.net Beyond pharmacology, certain quinazolinone structures have been found to possess unique luminescent properties, opening up novel applications in bioimaging and as fluorescent probes for detecting specific biomolecules. researchgate.net This diversification highlights the remarkable adaptability of the quinazolinone scaffold and ensures its continued relevance in medicinal and materials science.
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing 3-Cycloheptyl-2-methylquinazolin-4-one?
- Methodological Answer : The compound can be synthesized via cyclization of substituted benzoxazinone intermediates with nitrogen nucleophiles. For example, reacting 6-iodo-2-methyl-4H-benzo[d][1,3]-oxazin-4-one with hydrazine hydrate under reflux conditions yields quinazolinone derivatives. Optimize reaction time (typically 6–12 hours) and solvent systems (e.g., ethanol or acetic acid) to improve yield .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- 1H/13C NMR : Assign peaks for the cycloheptyl group (δ ~1.5–2.5 ppm for aliphatic protons) and methyl substituent (δ ~2.3 ppm).
- X-ray crystallography : Resolve crystal packing and confirm substituent positions, as demonstrated for analogous quinazolinone derivatives .
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion) .
Q. What precautions are necessary for safe handling of quinazolinone derivatives in the lab?
- Methodological Answer : Based on safety data for structurally similar compounds:
- Use PPE (gloves, goggles) to avoid skin contact (H313) and inhalation (H333).
- Store in sealed containers under inert gas (e.g., argon) to prevent degradation .
Q. How can chemical stability be enhanced during storage?
- Methodological Answer : Introduce electron-donating substituents (e.g., amino groups) at the 3-position, which reduce electrophilic degradation. Store derivatives at –20°C in anhydrous DMSO or under nitrogen atmosphere .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound derivatives?
- Methodological Answer :
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
- Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) versus protic solvents (ethanol).
- Molar ratios : Adjust stoichiometry of nucleophiles (e.g., 1.2 equivalents hydrazine) to minimize side products .
Q. How to resolve contradictions in reported biological activity data for quinazolinone derivatives?
- Methodological Answer :
- Cross-validation : Test compounds against multiple receptor models (e.g., bacterial vs. mammalian targets) to identify assay-specific biases.
- Hybrid modeling : Combine computational docking (e.g., molecular dynamics) with wet-lab dose-response assays to validate activity trends. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility .
Q. What strategies are effective for structure-activity relationship (SAR) studies of quinazolinone derivatives?
- Methodological Answer :
- Systematic substitution : Vary substituents at the 2- and 3-positions (e.g., alkyl, aryl, heterocyclic groups) and evaluate changes in bioactivity.
- Pharmacophore mapping : Use 3D-QSAR models to identify critical hydrogen-bonding or hydrophobic interactions. For instance, bulky cycloheptyl groups may enhance membrane permeability but reduce solubility .
Q. How to address methodological divergence in pharmacological studies (e.g., conflicting receptor response data)?
- Methodological Answer :
- Meta-analysis : Aggregate datasets from heterologous expression systems (e.g., 52 mouse receptors vs. 10 human receptors) to identify receptor-specific biases.
- Multidimensional metrics : Apply machine learning (e.g., PCA) to isolate chemical features (e.g., logP, H-bond donors) that correlate with activity across studies. For example, divergent results in odorant receptor studies were resolved by comparing feature importance across computational and experimental models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
